molecular formula C8H7F3O B062000 3-(2,2,2-Trifluoroethyl)phenol CAS No. 161611-53-6

3-(2,2,2-Trifluoroethyl)phenol

Cat. No. B062000
CAS RN: 161611-53-6
M. Wt: 176.14 g/mol
InChI Key: NVLPKNPGWGKEMW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)phenol is a fluorinated organic compound with the molecular formula C8H7F3O . It is also known by other names such as Enamine_005996 and alpha-trifluoromethyl-m-cresol .


Synthesis Analysis

The synthesis of 3-(2,2,2-Trifluoroethyl)phenol and similar compounds has been reported in the literature. For instance, a study described the synthesis of 2-fluoro-4-methyl/chlorine-5-((2,2,2-trifluoroethyl)thio)aniline/phenol compounds based on a lead compound . Another research reported a novel synthesis approach for the construction of 2-trifluoroethyl-substituted benzofurans under copper-catalyzed conditions .


Molecular Structure Analysis

The molecular structure of 3-(2,2,2-Trifluoroethyl)phenol consists of a phenol group attached to a 2,2,2-trifluoroethyl group . The exact mass of the molecule is 176.04489933 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,2,2-Trifluoroethyl)phenol include a molecular weight of 176.14 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 144 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis of Trifluoroethyl Fatty Acid Esters

The compound can be used in the synthesis of complex 2,2,2-trifluoroethyl fatty acid esters . This reaction occurs at room temperature without any other additive, providing the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield . This method is advantageous due to its mild conditions, good functional group tolerance, and the absence of harsh and toxic condensation agents .

Modification of Electrostatic Properties

Studies on the Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester at the air–water interface have demonstrated that the hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester can significantly change the electrostatic properties of the monolayer .

Preparation of Polymerization Monomers

Unsaturated fatty acid 2,2,2-trifluoroethyl esters such as 2,2,2-trifluoroethyl methacrylate, 2,2,2-trifluoroethyl undec-10-enoate, and 2,2,2-trifluoroethyl 4-penteno-ate have been exploited as reliable polymerization monomers preparing anion-exchange membranes and drug delivery agents .

Synthesis of Trifluoromethylated Compounds

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) in the preparation of α-alcohols and α-trifluoromethyl amines, especially by the direct regioselective and stereoselective substitution of TFAE and its derivatives like imines with various aromatic and heteroaromatic compounds, is reviewed .

Flame-Retardant Additive in Lithium-Ion Batteries

Tris (2, 2, 2-trifluoroethyl) phosphate (TFP) was synthesized and added into electrolytes as an additive to reduce the flammability of the electrolyte of lithium-ion batteries and resolve safety problems .

Preparation of Bioactive Fluorinated Compounds

Some useful methods for preparing important potentially bioactive fluorinated compounds, such as o- and p-substituted fluoroalkylphenols and β-trifluoromethyl amino acids, are also introduced .

Mechanism of Action

Target of Action

It is known that trifluoroethyl thioether derivatives, which include 3-(2,2,2-trifluoroethyl)phenol, exhibit excellent bioactivity . They are used in the development of pesticides, particularly acaricides, indicating that their targets may be specific to mites .

Mode of Action

It is known that trifluoroethyl thioether compounds, including 3-(2,2,2-trifluoroethyl)phenol, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that these compounds may interact with their targets through lipophilic interactions, leading to changes in the target organisms.

Biochemical Pathways

Given its use in pesticides, it is likely that it affects pathways related to the survival and reproduction of mites .

Pharmacokinetics

It is known that trifluoroethyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that 3-(2,2,2-Trifluoroethyl)phenol may have good absorption and distribution characteristics due to its lipophilicity.

Result of Action

It is known that compounds containing trifluoroethyl thioether exhibit excellent bioactivity and are used in the development of acaricides . This suggests that the compound may have a significant effect on the survival and reproduction of mites.

Action Environment

It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance . Therefore, the efficacy and stability of 3-(2,2,2-Trifluoroethyl)phenol may be influenced by factors such as the presence of other pesticides and the development of resistance in target organisms.

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPKNPGWGKEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357107
Record name 3-(2,2,2-trifluoroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161611-53-6
Record name 3-(2,2,2-trifluoroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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